Dipropylphosphinic acid Dipropylphosphinic acid
Brand Name: Vulcanchem
CAS No.: 867-33-4
VCID: VC4129294
InChI: InChI=1S/C6H15O2P/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3,(H,7,8)
SMILES: CCCP(=O)(CCC)O
Molecular Formula: C6H15O2P
Molecular Weight: 150.16 g/mol

Dipropylphosphinic acid

CAS No.: 867-33-4

Cat. No.: VC4129294

Molecular Formula: C6H15O2P

Molecular Weight: 150.16 g/mol

* For research use only. Not for human or veterinary use.

Dipropylphosphinic acid - 867-33-4

Specification

CAS No. 867-33-4
Molecular Formula C6H15O2P
Molecular Weight 150.16 g/mol
IUPAC Name dipropylphosphinic acid
Standard InChI InChI=1S/C6H15O2P/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3,(H,7,8)
Standard InChI Key WMDPJKZHARKRQI-UHFFFAOYSA-N
SMILES CCCP(=O)(CCC)O
Canonical SMILES CCCP(=O)(CCC)O

Introduction

Synthesis Methods

Chlorination-Cyclization Approach

A patented two-step synthesis involves:

  • Chlorination: Reacting diethyl propylphosphonate with thionyl chloride (SOCl2SOCl_2) in dichloromethane at 15–60°C to form propylphosphorus dichloride .

  • Cyclization: Heating the dichloride intermediate with diethyl propylphosphate at 100–300°C to yield DPPA . This method achieves >90% purity and is scalable for industrial production .

Alternative Pathways

  • Hydrolysis of Dialkylphosphinic Chlorides: Treatment of di-n-propylphosphinic chloride with water under controlled pH conditions .

  • Oxidation of Dialkylphosphines: Using hydrogen peroxide to oxidize di-n-propylphosphine, though this route is less efficient .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC6H15O2PC_6H_{15}O_2P
Molecular Weight150.16 g/mol
Melting Point54–67°C (lit.)
SolubilityMiscible in DMF, THF; insoluble in H₂O
pKa~2.5 (first dissociation)
Density1.12–1.14 g/cm³

DPPA’s low water solubility and high thermal stability (>200°C) make it suitable for high-temperature applications . Its acidity (pKa2.5pKa \approx 2.5) enables effective metal ion chelation, particularly for rare earth elements .

Industrial and Research Applications

Rare Earth Element Extraction

DPPA is a key extractant in liquid-liquid separation processes for rare earth metals (e.g., La, Nd, Sm). In nitric acid media, it selectively binds to lighter lanthanides via phosphinic oxygen coordination, achieving separation factors >10 for La/Ce mixtures . A typical extraction system uses:

  • Organic Phase: 0.5 M DPPA in kerosene.

  • Aqueous Phase: Rare earth nitrates in 3 M HNO₃.

  • Efficiency: >95% recovery of La³⁺ at pH 2.5 .

Catalysis in Polymer Manufacturing

DPPA derivatives, such as zinc di-n-propylphosphinate, act as co-catalysts in polyester synthesis. They accelerate polycondensation reactions, reducing processing times by 30% while improving product thermal stability (Tm250°CT_m \geq 250°C) . For example, in polyethylene terephthalate (PET) production, 50 ppm of DPPA increases melt-crystallization enthalpy (ΔHc\Delta H_c) by 15% .

Flame Retardancy

DPPA’s phosphorus content (20.6 wt%) contributes to flame-retardant properties in polymers. When incorporated into polyamide-6 at 10 wt%, it reduces peak heat release rate by 40% in cone calorimetry tests .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents describe solvent-free cyclization methods using microwave irradiation, reducing energy consumption by 50% .

Biomedical Applications

Preliminary studies suggest DPPA-modified nanoparticles enhance MRI contrast for tumor imaging, though toxicity profiles remain under investigation .

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